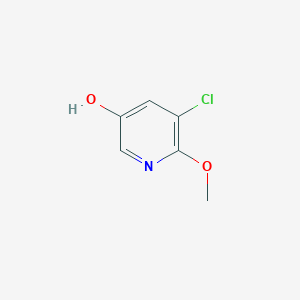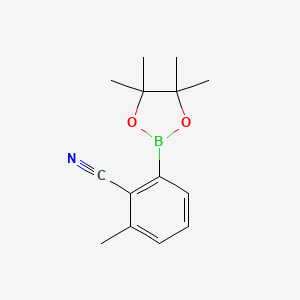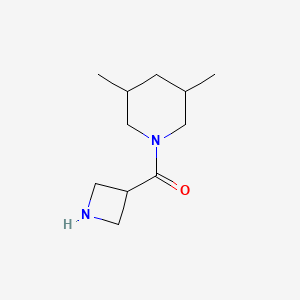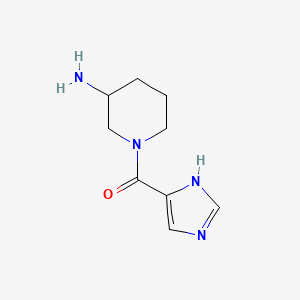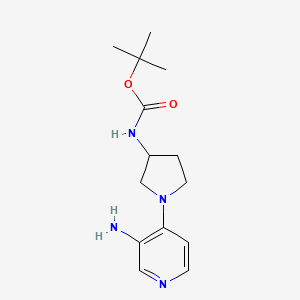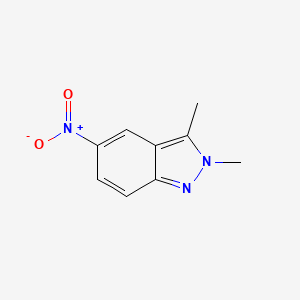
2,3-Dimetil-5-nitro-2H-indazol
Descripción general
Descripción
2,3-Dimethyl-5-nitro-2H-indazole is a heterocyclic aromatic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5-nitro-2H-indazole has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their wide range of medicinal applications
Result of Action
Given the wide range of medicinal applications of indazole derivatives, it can be inferred that the compound would have significant molecular and cellular effects
Análisis Bioquímico
Biochemical Properties
2,3-Dimethyl-5-nitro-2H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 2,3-Dimethyl-5-nitro-2H-indazole, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of signaling pathways and cellular responses. Additionally, 2,3-Dimethyl-5-nitro-2H-indazole may interact with other biomolecules, such as receptors and transporters, further influencing biochemical processes.
Cellular Effects
2,3-Dimethyl-5-nitro-2H-indazole exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-inflammatory, anticancer, and antimicrobial activities . These effects are likely mediated through the interaction of 2,3-Dimethyl-5-nitro-2H-indazole with specific cellular targets, leading to changes in gene expression and metabolic pathways. The compound’s impact on cell signaling pathways can result in altered cellular responses, such as apoptosis, proliferation, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 2,3-Dimethyl-5-nitro-2H-indazole involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound may bind to specific enzymes, such as kinases or phosphatases, altering their activity and downstream signaling pathways . Additionally, 2,3-Dimethyl-5-nitro-2H-indazole may interact with transcription factors, influencing gene expression and cellular responses. These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethyl-5-nitro-2H-indazole can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that indazole derivatives can exhibit varying degrees of stability and degradation under different conditions . The long-term effects of 2,3-Dimethyl-5-nitro-2H-indazole on cellular function may include sustained changes in gene expression, metabolic pathways, and cellular responses. These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-5-nitro-2H-indazole can vary with different dosages in animal models. Studies have demonstrated that indazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, 2,3-Dimethyl-5-nitro-2H-indazole may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, the compound may cause toxicity or other adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2,3-Dimethyl-5-nitro-2H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological properties . These metabolic pathways can affect the compound’s efficacy, toxicity, and overall pharmacokinetic profile. Understanding the metabolic pathways of 2,3-Dimethyl-5-nitro-2H-indazole is crucial for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 2,3-Dimethyl-5-nitro-2H-indazole within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound may interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins may influence the localization and accumulation of 2,3-Dimethyl-5-nitro-2H-indazole in different cellular compartments. These interactions can affect the compound’s bioavailability and overall biological activity.
Subcellular Localization
The subcellular localization of 2,3-Dimethyl-5-nitro-2H-indazole can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2,3-Dimethyl-5-nitro-2H-indazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 2,3-Dimethyl-5-nitro-2H-indazole is important for elucidating its mechanism of action and biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-nitro-2H-indazole typically involves the nitration of 2,3-dimethyl-2H-indazole. This can be achieved through the following steps:
Nitration Reaction: The starting material, 2,3-dimethyl-2H-indazole, is nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Purification: The resulting nitro compound is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of 2,3-Dimethyl-5-nitro-2H-indazole may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-5-nitro-2H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in 2,3-dimethyl-5-amino-2H-indazole.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids such as aluminum chloride (AlCl3) and reaction conditions involving elevated temperatures.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Amines such as 2,3-dimethyl-5-amino-2H-indazole.
Substitution Products: Various substituted indazoles depending on the electrophile used.
Comparación Con Compuestos Similares
2,3-Dimethyl-6-nitro-2H-indazole
2,3-Dimethyl-5-nitro-1H-indazole
2,3-Dimethyl-5-amino-2H-indazole
2,3-Dimethyl-6-amino-2H-indazole
Propiedades
IUPAC Name |
2,3-dimethyl-5-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-8-5-7(12(13)14)3-4-9(8)10-11(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLFEOXDVSNQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


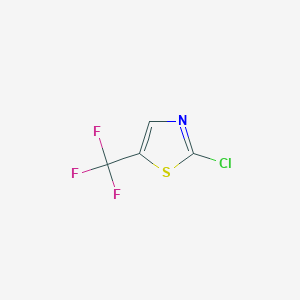
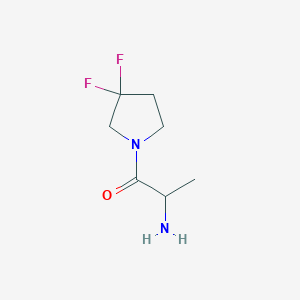
![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)
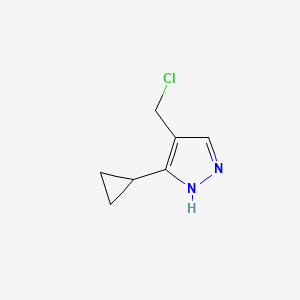
![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)
